![molecular formula C14H13NO3 B2888327 3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine CAS No. 2411257-65-1](/img/structure/B2888327.png)
3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine is a chemical compound that features a pyridine ring substituted with a phenoxy group, which in turn is substituted with an oxirane (epoxide) group
Métodos De Preparación
The synthesis of 3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine typically involves the reaction of 4-(oxiran-2-ylmethoxy)phenol with 3-chloropyridine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine undergoes various types of chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxidized products.
Reduction: The compound can undergo reduction reactions, particularly at the epoxide group, to form alcohols.
Substitution: The pyridine ring and the phenoxy group can participate in substitution reactions, where different substituents can be introduced.
Ring-opening reactions: The epoxide group is highly reactive and can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Mecanismo De Acción
The mechanism by which 3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine exerts its effects is primarily through the reactivity of the epoxide group. The epoxide group can form covalent bonds with nucleophilic sites on target molecules, leading to modifications in their structure and function. This reactivity is exploited in various applications, such as the crosslinking of polymers and the modification of biomolecules .
Comparación Con Compuestos Similares
Similar compounds to 3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine include:
4-(Oxiran-2-ylmethoxy)benzoic acid: This compound has a similar epoxide group but is substituted on a benzoic acid moiety instead of a pyridine ring.
4-Acetoxybenzoic acid: This compound features an acetoxy group instead of an epoxide group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of a pyridine ring and an epoxide group, which provides a distinct set of chemical properties and reactivity patterns compared to other similar compounds.
Propiedades
IUPAC Name |
3-[4-(oxiran-2-ylmethoxy)phenoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-13(8-15-7-1)18-12-5-3-11(4-6-12)16-9-14-10-17-14/h1-8,14H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEWSQICEVDWBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
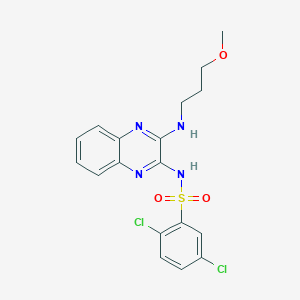
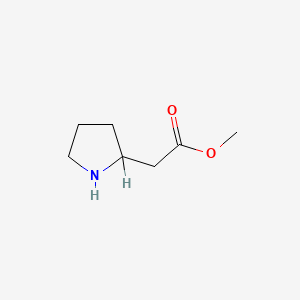
![2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-benzoxazole](/img/structure/B2888250.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2888251.png)
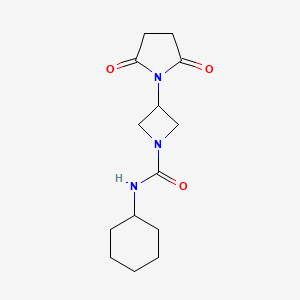

![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2888255.png)
![3-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2888256.png)
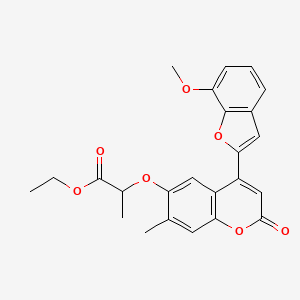

![7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2888261.png)
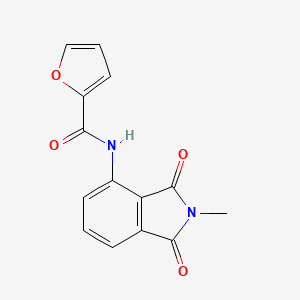
![2-(4-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2888264.png)

